Cas no 1504740-83-3 ((butan-2-yl)1-(3,5-difluorophenyl)ethylamine)
(butan-2-yl)1-(3,5-difluorophenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 3,5-difluoro-α-methyl-N-(1-methylpropyl)-
- (butan-2-yl)1-(3,5-difluorophenyl)ethylamine
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- Inchi: 1S/C12H17F2N/c1-4-8(2)15-9(3)10-5-11(13)7-12(14)6-10/h5-9,15H,4H2,1-3H3
- InChI Key: DMDQIIXRTLZHBE-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=C(F)C=1)(C)NC(C)CC
(butan-2-yl)1-(3,5-difluorophenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162899-50mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 50mg |
$348.0 | 2023-09-22 | ||
| Enamine | EN300-162899-100mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 100mg |
$364.0 | 2023-09-22 | ||
| Enamine | EN300-162899-250mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 250mg |
$381.0 | 2023-09-22 | ||
| Enamine | EN300-162899-500mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 500mg |
$397.0 | 2023-09-22 | ||
| Enamine | EN300-162899-1000mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 1000mg |
$414.0 | 2023-09-22 | ||
| Enamine | EN300-162899-2500mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 2500mg |
$810.0 | 2023-09-22 | ||
| Enamine | EN300-162899-5000mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 5000mg |
$1199.0 | 2023-09-22 | ||
| Enamine | EN300-162899-10000mg |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 10000mg |
$1778.0 | 2023-09-22 | ||
| Enamine | EN300-162899-0.05g |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-162899-0.1g |
(butan-2-yl)[1-(3,5-difluorophenyl)ethyl]amine |
1504740-83-3 | 0.1g |
$640.0 | 2023-02-17 |
(butan-2-yl)1-(3,5-difluorophenyl)ethylamine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (butan-2-yl)1-(3,5-difluorophenyl)ethylamine
(Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3): An In-depth Overview
(Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as BDEA, is characterized by its unique molecular structure, which includes a butan-2-yl group and a 3,5-difluorophenyl substituent. The combination of these functional groups imparts specific chemical and biological properties that make BDEA a valuable candidate for various applications.
The molecular formula of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine is C12H16F2N, with a molecular weight of approximately 206.26 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of 3,5-difluorobenzaldehyde with (S)-1-amino-1-phenylethane and subsequent reduction steps. The resulting product is a colorless liquid or solid, depending on the specific conditions of synthesis and storage.
In recent years, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems in the brain. Studies have shown that BDEA can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders such as depression and anxiety.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological profile of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine in vitro and in vivo. The researchers found that BDEA exhibited potent agonist activity at the 5-HT2A receptor, with an EC50 value of 1.2 nM. Additionally, the compound demonstrated selective binding to this receptor over other serotonin receptors, suggesting its potential as a targeted therapeutic agent.
Beyond its interaction with serotonin receptors, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has also been explored for its effects on other neurotransmitter systems. A study published in The Journal of Pharmacology and Experimental Therapeutics in 2020 reported that BDEA can modulate dopamine release in the prefrontal cortex and striatum of rodents. This finding suggests that BDEA may have broader implications for treating disorders involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia.
The safety profile of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has been another focus of recent research. Preclinical studies have generally shown that BDEA is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In addition to its potential therapeutic applications, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has also been studied for its use as a tool compound in basic research. Its selective interaction with specific receptors makes it a valuable tool for investigating the role of these receptors in various physiological processes. For example, researchers have used BDEA to study the mechanisms underlying mood regulation and cognitive function.
The synthesis and characterization of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine have been extensively documented in the literature. Common synthetic routes involve palladium-catalyzed coupling reactions followed by reduction steps to form the final product. The purity and quality of the synthesized compound are typically assessed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
In conclusion, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the treatment of various neurological disorders.
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